molecular formula C17H17N3O3 B5328392 N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-4H-chromene-2-carboxamide

N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-4H-chromene-2-carboxamide

Cat. No. B5328392
M. Wt: 311.33 g/mol
InChI Key: MBRKDFHTRDOUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-4H-chromene-2-carboxamide, also known as EPC-K1, is a synthetic compound with potential applications in scientific research. It belongs to the class of chromene derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-4H-chromene-2-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and inhibit the activity of certain enzymes, such as cyclooxygenase-2. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-4H-chromene-2-carboxamide in lab experiments is its potential to inhibit the growth and proliferation of cancer cells. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in scientific research.

Future Directions

There are several future directions for the study of N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-4H-chromene-2-carboxamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to study its potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders.
In conclusion, this compound, or this compound, is a synthetic compound with potential applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-microbial activities make it a promising candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and optimize its use in scientific research.

Synthesis Methods

The synthesis of N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-4H-chromene-2-carboxamide involves the reaction of 4-hydroxycoumarin with ethyl chloroacetate to form ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate. This intermediate is then reacted with 1H-pyrazole-1-ethanamine to obtain the final product, this compound.

Scientific Research Applications

N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-4H-chromene-2-carboxamide has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Studies have also shown that this compound can inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-ethyl-4-oxo-N-(2-pyrazol-1-ylethyl)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-2-19(10-11-20-9-5-8-18-20)17(22)16-12-14(21)13-6-3-4-7-15(13)23-16/h3-9,12H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRKDFHTRDOUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1C=CC=N1)C(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.